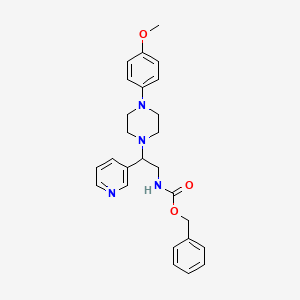

Benzyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)carbamate

Description

Benzyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)carbamate is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenyl group and a pyridin-3-yl moiety. The carbamate functional group (benzyl carbamate) attached to the ethyl chain enhances its stability and bioavailability, making it a candidate for pharmacological studies. Piperazine derivatives are widely explored for their affinity to neurotransmitter receptors (e.g., serotonin, dopamine), and the 4-methoxyphenyl group may modulate receptor selectivity. The pyridine ring contributes to π-π stacking interactions, a critical factor in ligand-receptor binding .

Properties

IUPAC Name |

benzyl N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O3/c1-32-24-11-9-23(10-12-24)29-14-16-30(17-15-29)25(22-8-5-13-27-18-22)19-28-26(31)33-20-21-6-3-2-4-7-21/h2-13,18,25H,14-17,19-20H2,1H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMQVSZDRPEGEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)OCC3=CC=CC=C3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)carbamate typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Piperazine Core: This step involves the reaction of 4-methoxyphenylamine with ethylene glycol to form the piperazine ring.

Introduction of the Pyridine Moiety: The piperazine intermediate is then reacted with 3-bromopyridine under basic conditions to introduce the pyridine group.

Carbamate Formation: Finally, the benzyl carbamate group is introduced by reacting the intermediate with benzyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and pyridine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Inhibition of Carbonic Anhydrases

One of the prominent applications of benzyl carbamates, including the specific compound , is their role as inhibitors of carbonic anhydrases (CAs) . Research indicates that benzyl carbamates can effectively mimic bicarbonate binding by directly coordinating with the catalytic zinc ion in carbonic anhydrases. This interaction suggests that these compounds may serve as lead candidates for developing new CA inhibitors, which are crucial in treating conditions such as glaucoma, epilepsy, and altitude sickness .

Cholinesterase Inhibition

Another significant application involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Studies have demonstrated that various benzene-based carbamates exhibit promising inhibitory activity against these enzymes, which are vital for neurotransmission and are implicated in neurodegenerative diseases like Alzheimer's. The selectivity and potency of these compounds make them valuable for further development as therapeutic agents aimed at enhancing cholinergic function .

Organic Synthesis

Benzyl carbamates are also utilized in organic synthesis as versatile intermediates. They serve as protecting groups for amines and amino acids due to their stability and ability to permeate cell membranes. Recent methodologies have been developed for the transcarbamation and amidation processes using benzyl carbamate, allowing for efficient conversion to various amides under mild conditions. This approach not only enhances synthetic efficiency but also aligns with green chemistry principles by using inexpensive reagents like potassium carbonate .

Case Study 1: Structural Insights into CA Inhibition

A study published by the Royal Society of Chemistry provided structural evidence through X-ray crystallography showing how benzyl carbamates interact with carbonic anhydrases. The findings revealed that these compounds could be optimized to enhance their binding affinity and selectivity towards specific CA isoforms, paving the way for new therapeutic agents targeting metabolic disorders .

Case Study 2: Cholinesterase Selectivity

Research focusing on novel benzene-based derivatives highlighted their varying selectivity indices against AChE and BChE. Some compounds exhibited significantly higher inhibitory potency against BChE compared to AChE, suggesting potential for developing selective inhibitors that could minimize side effects associated with non-selective cholinesterase inhibition .

Summary of Findings

The applications of benzyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)carbamate span across multiple domains within medicinal chemistry:

| Application Area | Key Findings |

|---|---|

| Carbonic Anhydrase Inhibition | Effective mimicry of bicarbonate binding; potential for treating metabolic disorders |

| Cholinesterase Inhibition | Promising selectivity and potency; implications for Alzheimer's disease treatment |

| Organic Synthesis | Versatile intermediate; efficient amidation processes; alignment with green chemistry practices |

Mechanism of Action

The mechanism of action of Benzyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. These may include:

Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.

Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.

Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Linker/Functional Group | Key Substituents | Potential Target |

|---|---|---|---|---|

| Target Compound | Piperazine + Pyridine | Benzyl carbamate | 4-Methoxyphenyl, Pyridin-3-yl | 5-HT/Dopamine receptors |

| I-6230 (Ethyl benzoate) | Pyridazine | Phenethylamino | 4-Pyridazin-3-yl | Serotonin receptors |

| I-6373 (Ethyl thioether) | Isoxazole | Phenethylthio | 3-Methylisoxazol-5-yl | Enzyme inhibitors |

Piperazine-Based Carbamates in Medicinal Chemistry ()

The patent compound tert-Butyl [(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]carbamate highlights:

- Carbamate Utility : Like the target compound, this molecule uses a carbamate group (tert-butyl) to protect amines during synthesis. Benzyl carbamates in the target compound may offer different steric and electronic profiles for receptor binding.

- Piperazine Linkage : Both compounds employ piperazine as a spacer, but the patent compound uses a pyrimidine substituent (4-(trifluoromethyl)pyrimidin-2-yl) instead of 4-methoxyphenyl. Trifluoromethyl groups enhance lipophilicity and metabolic resistance, whereas methoxy groups improve solubility .

- Synthetic Methods: The patent’s use of benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) for coupling (Step A) suggests that similar carbamate-forming strategies could apply to the target compound’s synthesis .

Research Findings and Pharmacological Insights

- Receptor Affinity : Piperazine derivatives with aryl substituents (e.g., 4-methoxyphenyl) often show 5-HT1A/5-HT7 receptor affinity. The pyridine ring in the target compound may shift selectivity toward dopamine D3 receptors, as seen in structurally related antipsychotics .

- Toxicity Considerations : Methoxy groups reduce cytotoxicity compared to electron-withdrawing substituents (e.g., trifluoromethyl in the patent compound), making the target compound a safer candidate for preclinical studies .

Biological Activity

Benzyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

- Piperazine ring : Known for its role in various pharmacological agents.

- Pyridine moiety : Often associated with biological activity.

- Carbamate group : This functional group is significant in drug design due to its ability to enhance biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The carbamate group can act as an acylating agent, potentially inhibiting enzymes involved in disease processes.

- Receptor Modulation : The piperazine and pyridine components may interact with neurotransmitter receptors, influencing central nervous system activity.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, carbamate derivatives have shown effectiveness against various bacterial strains. While specific data on benzyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)carbamate is limited, related compounds have demonstrated:

- Minimum Inhibitory Concentrations (MIC) : Effective concentrations often fall within the range of 10–50 µg/mL against Mycobacterium tuberculosis and other pathogens .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit moderate toxicity against certain cancer cell lines, others show promising selectivity for target cells. For example:

- Cell Line A549 : Some benzyl carbamates displayed moderate cytotoxicity, indicating potential for further development in cancer therapeutics .

Case Studies and Research Findings

Several studies have explored the biological properties of similar compounds:

- Antitubercular Activity :

- Neuroprotective Effects :

- Quorum Sensing Inhibition :

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)carbamate, and how can intermediates be characterized?

- Methodology : A two-step approach is typical:

Nucleophilic substitution : React 4-(4-methoxyphenyl)piperazine with a pyridin-3-yl ethyl bromide derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Carbamate protection : Treat the resulting amine with benzyl chloroformate in the presence of a base like triethylamine.

- Characterization : Use HPLC-MS for purity assessment (>95%) and NMR (¹H/¹³C) to confirm structural integrity, particularly the piperazine ring protons (δ 2.5–3.5 ppm) and benzyl carbamate carbonyl (δ 155–160 ppm) .

Q. Which analytical techniques are critical for verifying the compound’s structural identity and purity?

- Methodology :

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C₂₆H₂₉N₄O₃: 457.2234).

- X-ray crystallography : Resolve stereochemistry of the piperazine-pyridinylethyl core, if crystalline derivatives are obtainable .

- FT-IR : Validate carbamate C=O stretching (~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

Q. What preliminary biological targets are hypothesized for this compound?

- Methodology :

- Receptor binding assays : Screen against serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors due to structural similarity to known piperazine-based ligands .

- Docking studies : Use AutoDock Vina to predict affinity for GPCRs, focusing on the methoxyphenyl and pyridinyl moieties as key pharmacophores .

Advanced Research Questions

Q. How can contradictory data between in vitro receptor affinity and in vivo efficacy be resolved?

- Methodology :

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability. Low brain penetration (logP >3) may explain efficacy gaps despite high in vitro affinity.

- Metabolite identification : Incubate with liver microsomes to detect N-dealkylation or carbamate hydrolysis products that could interfere with activity .

Q. What strategies optimize synthetic yield while minimizing piperazine ring side reactions?

- Methodology :

- Design of Experiments (DOE) : Vary solvent polarity (DMF vs. acetonitrile), temperature (60–100°C), and stoichiometry (1.2–2.0 eq. of pyridinylethyl bromide).

- Side reaction mitigation : Add catalytic KI to suppress SN1 pathways or use Boc-protected intermediates to prevent N-alkylation at unintended sites .

Q. How does the methoxyphenyl group influence metabolic stability compared to halogenated analogs?

- Methodology :

- Microsomal stability assay : Compare t₁/₂ in human liver microsomes (HLM) with analogs (e.g., 4-fluorophenyl derivatives). The methoxy group may reduce oxidative metabolism (CYP3A4/2D6) but increase O-demethylation susceptibility.

- Radiolabeled studies : Use ¹⁴C-labeled methoxyphenyl to track metabolic pathways .

Q. What computational models predict the compound’s selectivity for serotonin vs. dopamine receptors?

- Methodology :

- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 5-HT₁A vs. D₂) over 100 ns trajectories. Analyze hydrogen bonding (pyridinyl N with Ser159 in 5-HT₁A) and hydrophobic interactions (methoxyphenyl with Phe339 in D₂) .

Q. How does pH affect the stability of the carbamate group under physiological conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.